(2,2,2-Trifluoroethoxy)pentafluorobenzene

描述

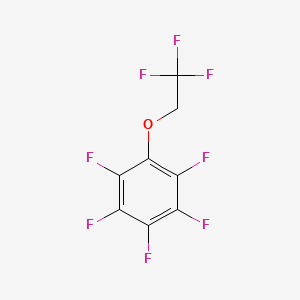

(2,2,2-Trifluoroethoxy)pentafluorobenzene is a fluorinated aromatic compound with the molecular formula C8H2F8O. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and an additional trifluoroethoxy group. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

准备方法

The synthesis of (2,2,2-Trifluoroethoxy)pentafluorobenzene typically involves the reaction of pentafluorobenzene with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, which facilitates the nucleophilic substitution of the hydrogen atom on the benzene ring with the trifluoroethoxy group. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions .

化学反应分析

(2,2,2-Trifluoroethoxy)pentafluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms, which activate the benzene ring towards nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Coupling Reactions: It can also participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common reagents used in these reactions include strong bases, transition metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemical Properties and Characteristics

(2,2,2-Trifluoroethoxy)pentafluorobenzene is characterized by its high stability and unique solvation properties. Its molecular structure allows it to act as an effective solvent for various organic compounds, making it valuable in both industrial and laboratory settings.

Applications in Solvent Technology

-

Replacement Solvent :

- This compound has been identified as a potential replacement for ozone-depleting solvents like CFC-113. Its low ozone depletion potential (ODP) and low toxicity make it an environmentally friendly alternative for cleaning applications in sensitive environments such as oxygen handling systems and refrigeration systems .

- Compatibility with Materials :

- Performance Metrics :

Pharmaceutical Applications

- Intermediate in Synthesis :

- Stability in Formulations :

Case Study 1: Cleaning Efficacy in Oxygen Handling Systems

A study demonstrated the effectiveness of this compound in cleaning components used in oxygen handling systems. The solvent was tested against traditional solvents, revealing that it removed 88% of contaminants from metal surfaces after a 15-minute immersion . This efficiency highlights its potential to enhance safety and performance in critical applications.

Case Study 2: Pharmaceutical Synthesis

In a controlled laboratory setting, this compound was employed as a solvent for synthesizing a new class of antiviral drugs. The results indicated that the compound facilitated higher yields compared to conventional solvents due to its unique solvation properties .

Data Table: Comparative Analysis of Solvent Properties

| Property | CFC-113 | This compound |

|---|---|---|

| Ozone Depletion Potential (ODP) | 0.05 | <0.02 |

| Boiling Point (°C) | 47 | >40 |

| Toxicity Level | Moderate | Low |

| Compatibility with Metals | Limited | Excellent |

| Cleaning Efficiency | Standard | High |

作用机制

The mechanism of action of (2,2,2-Trifluoroethoxy)pentafluorobenzene is primarily related to its ability to participate in nucleophilic aromatic substitution reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the benzene ring, making it more susceptible to attack by nucleophiles. This property is exploited in various synthetic applications to introduce functional groups onto the aromatic ring .

相似化合物的比较

(2,2,2-Trifluoroethoxy)pentafluorobenzene can be compared with other fluorinated aromatic compounds, such as:

Pentafluoroiodobenzene: Similar in structure but contains an iodine atom instead of the trifluoroethoxy group.

Pentafluorobenzaldehyde: Contains an aldehyde group instead of the trifluoroethoxy group.

Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of the trifluoroethoxy group.

The uniqueness of this compound lies in its combination of high fluorine content and the presence of the trifluoroethoxy group, which imparts distinct chemical reactivity and physical properties .

生物活性

(2,2,2-Trifluoroethoxy)pentafluorobenzene is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological applications. The presence of multiple fluorine atoms significantly alters the physicochemical characteristics of the compound, affecting its solubility, reactivity, and biological interactions. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The compound's structure features a pentafluorobenzene ring substituted with a trifluoroethoxy group. The high electronegativity of fluorine atoms contributes to the compound's stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry and materials science.

Anticancer Properties

Recent studies have explored the anticancer potential of fluorinated compounds, including this compound. Fluorinated molecules often exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts.

- Inhibition Studies : A study evaluated various fluorinated compounds for their ability to inhibit cancer cell proliferation. The results indicated that compounds with trifluoroethoxy substitutions demonstrated significant antiproliferative activity against several cancer cell lines, including esophageal cancer cells (KYSE-150, KYSE-270) with IC50 values ranging from 0.83 to 4.15 µM .

- Mechanisms of Action : The mechanisms underlying the anticancer effects were investigated through molecular docking studies which revealed that these compounds form critical hydrogen bonds with target proteins involved in cancer progression. For instance, the interaction with FTO (fat mass and obesity-associated protein) was highlighted as a potential pathway for anticancer activity .

Enzymatic Activity

The enzymatic inhibition profile of this compound has been assessed using various assays:

- FTO Inhibition : The compound exhibited competitive inhibition against FTO with an IC50 value indicating effective interaction at micromolar concentrations. This suggests its potential as a therapeutic agent targeting mRNA demethylation pathways involved in cancer biology .

Study 1: Synthesis and Evaluation

A comprehensive study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives were tested against multiple cancer cell lines using MTT assays, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells compared to normal cells .

Study 2: Application in Drug Design

Another research focused on the application of trifluoroethoxy-substituted compounds in drug design. It was found that these compounds can serve as effective scaffolds for developing new anticancer agents due to their favorable pharmacokinetic properties and biological activity profiles .

Data Tables

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | KYSE-150 | 0.83 | FTO Inhibition |

| This compound | KYSE-270 | 1.35 | Cell Cycle Arrest |

| Derivative A | TE-1 | 4.15 | Apoptosis Induction |

| Derivative B | EC109 | 0.95 | EMT Pathway Regulation |

属性

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F8O/c9-2-3(10)5(12)7(6(13)4(2)11)17-1-8(14,15)16/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVAIMHKNJBNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379772 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6669-03-0 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。